N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a pyridine-substituted piperidine moiety. The molecule comprises a central sulfamoyl group linking a phenylacetamide scaffold to a piperidin-4-ylmethyl chain, which is further substituted with a pyridin-2-yl group.
Properties
IUPAC Name |
N-[4-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15(24)22-17-5-7-18(8-6-17)27(25,26)21-14-16-9-12-23(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSUKGRAYVRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting pyridine with piperidine under controlled conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H21Cl2N3O3S
- Molecular Weight : 442.4 g/mol
- IUPAC Name : 2,4-dichloro-N-((1-(methylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
The structural complexity of this compound allows for diverse interactions with biological targets, making it a candidate for further exploration in drug design.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds related to N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide. For instance, a study evaluated a series of benzenesulfonamide derivatives, revealing significant activity against various microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that these compounds effectively suppressed microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | 8 | 16 | Klebsiella pneumoniae |
| Compound B | 4 | 8 | Pseudomonas aeruginosa |
| This compound | TBD | TBD | TBD |
Case Studies in Drug Development
In a recent investigation into new chemical entities targeting elastase, compounds structurally similar to this compound were assessed for their inhibitory effects. One compound demonstrated an IC50 value of 60.4 µM against porcine pancreatic elastase, indicating potential as a therapeutic agent in conditions where elastase activity is dysregulated .
Computational Studies and ADMET Analysis
Computational approaches have been employed to predict the pharmacokinetic properties of this compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for oral bioavailability and low toxicity risks . These findings are essential for guiding future experimental designs and optimizing lead compounds.
Table 2: ADMET Properties
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Toxicity Risk | Low |
| Solubility | Moderate |
Mechanism of Action
The mechanism of action of N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-(N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide with key analogs, focusing on structural variations, biological activities, and research findings:
Key Structural and Functional Insights
Heterocyclic Influence :
- The pyridine-piperidine system in the target compound may confer improved solubility and binding affinity compared to pyrimidine (Acetylsulfadiazine, ) or naphthalene (4q, ) analogs. Piperidine’s flexibility could enhance interactions with hydrophobic enzyme pockets.
- Pyrazole derivatives (e.g., compounds 2–8 in ) demonstrate that substituting the acetamide group with heterocycles (e.g., pyrazole) enhances anticancer activity, suggesting the target compound’s piperidine-pyridine system could be optimized similarly.
Sulfonamide Core :
- The sulfamoyl group is a common pharmacophore in antimicrobial and anticancer agents. Acetylsulfadiazine’s pyrimidine-sulfamoyl structure highlights how heterocycle choice (pyridine vs. pyrimidine) impacts target selectivity.
Nitroaryl groups in bis-pyrimidine acetamides (12–17, ) suggest electron-withdrawing substituents enhance stability or reactivity, a feature absent in the target compound but worth exploring in future modifications.
Biological Activity
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from piperidine derivatives and incorporating sulfamoyl groups. The synthetic routes often utilize various reagents such as stannous chloride and isobutyl chloroformate to achieve the desired compound structure .
Antibacterial Activity
Research indicates that compounds containing the sulfamoyl moiety exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves inhibition of bacterial enzymes such as urease and acetylcholinesterase (AChE) .
Anticancer Potential
The compound's derivatives have been evaluated for their anticancer activities. For example, certain piperidine analogues have shown efficacy in inhibiting angiogenesis and inducing DNA cleavage in cancer cells. These effects were assessed using models such as the chick chorioallantoic membrane (CAM), where significant reductions in blood vessel formation were observed .
Enzyme Inhibition
The sulfamoyl group is known for its role in enzyme inhibition, contributing to the compound's pharmacological effectiveness. In vitro studies have demonstrated strong inhibitory activity against urease, with some derivatives achieving IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions associated with urease activity.
Study 1: Antibacterial Screening
In a study examining the antibacterial efficacy of synthesized compounds, several derivatives of this compound were tested against multiple bacterial strains. The results indicated that compounds with specific structural features exhibited enhanced antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
| Compound ID | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Strong | 2.14 |
| 7m | Bacillus subtilis | Moderate | 0.63 |
| 7n | Staphylococcus aureus | Weak | 15.00 |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of piperidine derivatives showed that specific compounds could inhibit cell proliferation in cancer cell lines. The study utilized assays to measure cell viability after treatment with various concentrations of the compound.
| Compound ID | Cell Line | Proliferation Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 10a | HT-29 | 75 | 5 |
| 10b | TK-10 | 60 | 10 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions:
Coupling Reactions : Sulfamoyl group introduction via sulfonylation of the phenylacetamide intermediate using chlorosulfonic acid or sulfur trioxide .
Piperidine Functionalization : Alkylation of the piperidine ring with a pyridinyl group under anhydrous conditions (e.g., using DMF as solvent and NaH as base) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity .
- Optimization : Reaction temperature (0–60°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns protons and carbons in the pyridinyl, piperidine, and sulfamoyl groups. Aromatic protons appear at δ 7.2–8.5 ppm, while piperidine CH2 groups resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 435.15 (calculated for C19H23N5O3S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How is the compound’s structural conformation validated?
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond: 1.63 Å) and dihedral angles between the pyridinyl and phenyl rings .
- FT-IR Spectroscopy : Confirms sulfonamide (1320–1160 cm⁻¹, S=O stretching) and acetamide (1650 cm⁻¹, C=O) functional groups .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed for analogs of this compound?
- Key Modifications and Effects :
- Methodology : Analog synthesis followed by in vitro assays (e.g., enzyme inhibition, microbial growth assays) .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?
- Enzyme Inhibition :
Q. What computational methods are used to predict its pharmacokinetic properties?
- ADMET Prediction :
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk .
- Molecular Dynamics (MD) : Simulates stability in aqueous environments (RMSD < 2.0 Å over 100 ns) .
Q. How are stability and solubility challenges addressed in formulation studies?
- pH-Solubility Profiling : Solubility peaks at pH 6.5 (0.12 mg/mL) due to zwitterionic sulfamoyl-acetamide interactions .
- Excipient Screening : Co-solvents (PEG 400) or cyclodextrin complexes improve bioavailability by 40% in murine models .
Q. What in vivo models are suitable for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
